Methyl 3-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylate
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Overview
Description
Methyl 3-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylate is an organic compound with the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol . It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with tert-butoxycarbonylamino and methylating agents under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol or ethanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purification techniques, such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The flow process allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Methyl 3-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 3-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active intermediates . These intermediates can then interact with specific receptors or enzymes, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylate include:
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- 3-[(tert-Butoxycarbonylamino)methyl]-5-methoxyisonicotinic acid
- Methyl (S)-3-[(tert-butoxycarbonyl)amino]-5-oxopentanoate
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of the tert-butoxycarbonylamino group provides steric hindrance and stability, making it a valuable intermediate in organic synthesis . Additionally, the cyclohexane ring imparts rigidity to the molecule, influencing its interaction with biological targets .
Properties
Molecular Formula |
C14H25NO4 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
methyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-10-6-5-7-11(8-10)12(16)18-4/h10-11H,5-9H2,1-4H3,(H,15,17) |
InChI Key |
YLSRTAQOYCSREH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(C1)C(=O)OC |
Origin of Product |
United States |
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